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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenol-d4

Cat. No.: B12304582

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)phenol-d4

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and applications of 3-(Trifluoromethyl)phenol-d4 (a,a,a-Trifluoro-m-cresol-d4). As a
deuterated analog of 3-(Trifluoromethyl)phenol, this compound is of significant interest to
researchers in drug development and analytical sciences. The incorporation of deuterium
atoms offers a stable isotopic label, making it an ideal internal standard for quantitative analysis
by mass spectrometry. This document details its physicochemical properties, spectroscopic
data, synthesis, and primary applications, serving as a vital resource for scientists and
professionals in the field.

Molecular Structure and Identification

3-(Trifluoromethyl)phenol-d4 is a derivative of phenol where a trifluoromethyl group is
substituted at the meta-position (carbon 3) of the benzene ring, and four hydrogen atoms on
the aromatic ring are replaced with deuterium. The parent compound, 3-
(Trifluoromethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and
agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as
enhanced stability and lipophilicity.[1]

The deuteration of the aromatic ring provides a distinct mass shift, which is essential for its use
as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry
(GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
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Molecular structure of 3-(Trifluoromethyl)phenol-d4.

Physicochemical Properties

The quantitative data for 3-(Trifluoromethyl)phenol-d4 and its non-deuterated parent
compound are summarized below for comparison. Physical properties such as melting and
boiling points are cited from the parent compound as they are not expected to differ

significantly.
3-(Trifluoromethyl)phenol- .
Property o 3-(Trifluoromethyl)phenol
) 3-Hydroxybenzotrifluoride, m-
Synonyms a,0,0-Trifluoro-m-cresol-d4 ) )
Hydroxybenzotrifluoride[3][4]
Molecular Formula C7HD4Fs0O C7HsF30[3][4]
Molecular Weight 166.13 g/mol 162.11 g/mol [3][4]
CAS Number 1189472-13-8 98-17-9[3][4]
Physical Data (Reference: 3-
: Value
(Trifluoromethyl)phenol)
Appearance Liquid
Melting Point -2t0-1.8°C
Boiling Point 178-179 °C
Density 1.333 g/mL at 25 °C
Refractive Index (n20/D) 1.458
Vapor Pressure 0.56 mmHg (40 °C)

Spectroscopic Data

Mass spectrometry is a key analytical technique for confirming the identity and purity of 3-
(Trifluoromethyl)phenol-d4. The mass spectrum of the deuterated compound will show a
molecular ion peak (M+) at m/z 166, which is 4 mass units higher than that of the non-
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deuterated compound (m/z 162).[5][6] This mass difference is the basis for its utility as an
internal standard.

The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for the parent
compound, 3-(Trifluoromethyl)phenol, which can serve as a reference for interpreting the
spectra of the deuterated version.[4][5]

Synthesis and Manufacturing

While specific protocols for the deuteration of 3-(Trifluoromethyl)phenol are proprietary, the
synthesis of the parent compound provides insight into the manufacturing process. A common
method involves the diazotization of 3-(trifluoromethyl)-aniline, followed by hydrolysis of the
resulting diazonium salt.[7]

Experimental Protocol: Synthesis of 3-
(Trifluoromethyl)phenol

This protocol is adapted from a patented method for the synthesis of the non-deuterated
compound.[7]

» Diazotization: A solution of 3-(trifluoromethyl)-aniline is prepared in an aqueous solution of
concentrated sulfuric acid. The solution is cooled to approximately 5°C.

» A solution of sodium nitrite in water is added to the aniline solution to perform the
diazotization. The reaction mixture is stirred for one hour at 5°C.

e EXxcess nitrite is neutralized with urea.

e Hydrolysis: The diazonium salt solution is then added to a boiling mixture of xylene and an
agueous solution of copper sulfate pentahydrate.

e Recovery: The resulting 3-(trifluoromethyl)-phenol is recovered from the reaction mixture.
This method is noted for producing high yields and a purer product.[7]

Applications in Research and Drug Development
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The primary application of 3-(Trifluoromethyl)phenol-d4 is as an internal standard for
bioanalytical and pharmacokinetic studies.[2] Stable isotope-labeled compounds are the gold
standard for quantitative mass spectrometry because they have nearly identical chemical and
physical properties to the analyte but are easily distinguished by their mass.

The parent compound, 3-(Trifluoromethyl)phenol, is a crucial intermediate in the synthesis of
various pharmaceutical agents.[8][9] For instance, it has been used in the preparation of the
antiglaucoma agent travoprost. It is also a precursor for compounds that are investigated as
serotonin uptake inhibitors for treating depression.[6] The trifluoromethyl group is known to
enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[10]
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Workflow for using 3-(CF3)phenol-d4 as an internal standard.

Safety and Handling
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Based on the data for the parent compound, 3-(Trifluoromethyl)phenol is classified as a
warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause
respiratory irritation. Standard personal protective equipment (PPE), including gloves and
eyeshields, should be used when handling this chemical. It is considered a combustible liquid.
Users should consult the Safety Data Sheet (SDS) for detailed handling and storage
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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